molecular formula C11H21NO2 B094964 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid CAS No. 18672-76-9

1-Amino-4-tert-butylcyclohexane-1-carboxylic acid

Cat. No. B094964
CAS RN: 18672-76-9
M. Wt: 199.29 g/mol
InChI Key: PDNQBLZMZSRSKK-UHFFFAOYSA-N
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Description

1-Amino-4-tert-butylcyclohexane-1-carboxylic acid is a derivative of cyclohexanecarboxylic acid with an amino group and a tert-butyl group attached to the cyclohexane ring. This compound is of interest due to its potential use in the synthesis of peptides and polymers, as well as its relevance in the study of asymmetric synthesis and molecular conformation.

Synthesis Analysis

The synthesis of related cyclohexane amino acid derivatives has been explored in various studies. An improved synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid was described, utilizing milder and more selective conditions, and employing both classical salt resolution and enzymatic approaches to achieve high selectivity . Additionally, asymmetric Strecker synthesis has been used to prepare 1-amino-2-methylcyclohexanecarboxylic acids, indicating the potential for similar methodologies to be applied to the synthesis of 1-amino-4-tert-butylcyclohexane-1-carboxylic acid .

Molecular Structure Analysis

The molecular structure and conformation of cyclohexane amino acid derivatives have been studied extensively. For instance, the crystal structure of a related compound, (1SR, 2RS)-1-[N-tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid, was determined by X-ray analysis, revealing the presence of intermolecular hydrogen bonds and a conformation substantially influenced by hydrogen bonding . This suggests that 1-amino-4-tert-butylcyclohexane-1-carboxylic acid may also exhibit interesting conformational characteristics due to the presence of similar functional groups.

Chemical Reactions Analysis

The chemical reactivity of cyclohexane amino acid derivatives has been demonstrated in the preparation of beta-peptides and poly(bisbenzothiazole)s. Derivatives of 2-aminocyclobutane-1-carboxylic acid have been incorporated into highly rigid beta-peptides, showing the potential of cyclohexane amino acid derivatives in peptide synthesis . Furthermore, a new monomer bearing a bulky pendant 4-tert-butylcyclohexylidene group was synthesized and used to prepare aromatic poly(bisbenzothiazole)s, indicating the versatility of these compounds in polymer chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane amino acid derivatives are influenced by their molecular structure. The presence of tert-butyl groups and amino functionalities can lead to increased solubility in polar solvents and enhanced thermal stability, as observed in the synthesis of poly(bisbenzothiazole)s from a monomer with a 4-tert-butylcyclohexylidene group . The conformational analysis of related compounds suggests that 1-amino-4-tert-butylcyclohexane-1-carboxylic acid may also exhibit unique conformational properties and stability due to intramolecular and intermolecular hydrogen bonding .

Scientific Research Applications

  • Polymer Synthesis : A monomer bearing the bulky pendant 4-tert-butylcyclohexylidene group, synthesized from 4-tert-butylcyclohexanone, was used in the creation of aromatic poly(bisbenzothiazole)s. These polymers exhibited good solubility, thermal stability, and fluorescence emission, suggesting potential applications in materials science (Huang, Xu, & Yin, 2006).

  • Peptide Research : The crystallographic characterization of 1-aminocyclohexane-1-carboxylic acid derivatives showed that these compounds predominantly adopt a chair conformation and have implications in peptide chemistry, potentially affecting the folding and helical conformations of peptides (Valle et al., 1988).

  • Ring-Opening Polymerization : New cyclic esters containing protected functional groups, derived from cyclohexanone derivatives, were synthesized and polymerized. This research contributes to the development of hydrophilic aliphatic polyesters with a range of applications (Trollsås et al., 2000).

  • Asymmetric Synthesis of Amines : The use of N-tert-butanesulfinyl imines, derived from tert-butanesulfinamide and aldehydes/ketones, has been shown to be a versatile method for the asymmetric synthesis of a variety of amines. This methodology could be used for synthesizing amines that include 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid (Ellman, Owens, & Tang, 2002).

  • HPLC-Exciton CD Analysis : (S)‐TBMB carboxylic acid-based on‐line HPLC‐exciton CD analysis was applied to acyclic vicinal alcohols and amino alcohols. This method could be adapted for analyzing 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid derivatives (Shimizu et al., 1999).

  • Synthesis of Hydroxy-α-Amino Acids : The synthesis of stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid provides insights into the creation of constrained hydroxy-α,α-disubstituted-α-amino acids, potentially useful in drug design and development (Avenoza et al., 1999).

  • Taste Properties : The study on taste properties of 1-Aminocycloalkane-1-carboxylic acids with different ring sizes, including the 6-membered ring, indicated their potential application in understanding taste perception and designing flavor compounds (Treleano et al., 1978).

  • Geometric Isomerism in Synthesis : Research on the reaction of 2- and 4-alkylcyclohexanones in Strecker and Bucherer hydantoin reactions, involving 1-amino-4-tert-butylcyclohexane-1-carboxylic acid, provided insights into geometric isomerism in synthesis, relevant to organic chemistry and drug development (Munday, 1961).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-amino-4-tert-butylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-10(2,3)8-4-6-11(12,7-5-8)9(13)14/h8H,4-7,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNQBLZMZSRSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40612666
Record name 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-4-tert-butylcyclohexane-1-carboxylic acid

CAS RN

18672-76-9
Record name 1-Amino-4-(1,1-dimethylethyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18672-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Rohse, HD Belitz - Zeitschrift für Lebensmittel-Untersuchung und …, 1988 - Springer
The recognition thresholds for the sweet and bitter tastes of 23 oxathiazinone dioxides were determined and, together with qualitative sensory data from the literature for 26 …
Number of citations: 8 link.springer.com

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